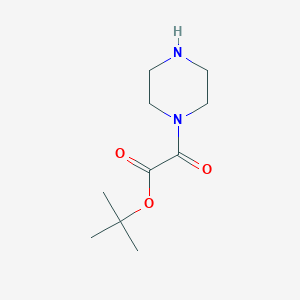

![molecular formula C19H16N4O3S B2498394 (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide CAS No. 1173301-35-3](/img/structure/B2498394.png)

(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

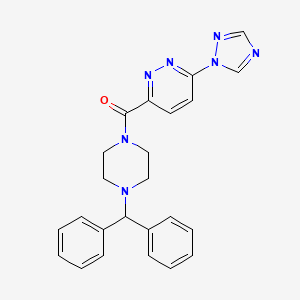

This compound is a derivative of benzo[d]thiazol-2(3H)-one, which is a heterocyclic compound . It has a quinoxaline-2-carboxamide moiety and a benzo[d]thiazol-2(3H)-ylidene moiety, both of which are common structures in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the conjugated system of the benzo[d]thiazol-2(3H)-ylidene and quinoxaline-2-carboxamide moieties. This could potentially allow for efficient intermolecular π–π overlap .Scientific Research Applications

Antioxidant Properties

This compound exhibits antioxidant activity due to its structural features. The presence of methoxy groups and the benzothiazole ring contributes to its radical-scavenging abilities. Research has shown that it can scavenge cationic radicals like ABTS˙+ and DPPH, making it a potential candidate for combating oxidative stress .

Coenzyme Q Analogue

The compound shares structural similarities with coenzyme Q (ubiquinone), which plays a crucial role in mitochondrial electron transport and cellular energy production. Although further studies are needed, its potential as a coenzyme Q analogue warrants exploration .

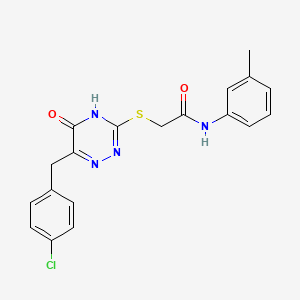

Glycation Inhibition

Studies have identified related benzoquinones as inhibitors of glycation, a process implicated in aging and diabetes-related complications. The compound’s ability to inhibit glycation, coupled with its lipid peroxidation activity, makes it relevant for research in this field .

Redox Cycling

The reversible redox behavior of this compound, particularly its ability to undergo redox reactions with NADH and NAD+, suggests potential applications in bioelectrochemistry and biosensing .

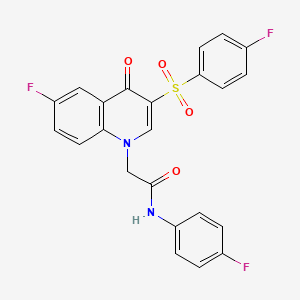

Apurinic/Apyrimidinic Endonuclease 1 (Ape1/Ref-1) Inhibition

Novel quinone inhibitors targeted at Ape1/Ref-1, an enzyme involved in DNA repair and redox regulation, have been synthesized. The compound’s redox properties may contribute to its inhibitory effects on Ape1/Ref-1 .

Mitochondrial Function Modulation

Related benzoquinones have been investigated for their effects on mitochondrial succinate and reduced nicotinamide adenine dinucleotide oxidase systems. This compound’s impact on mitochondrial function merits further exploration .

Future Directions

Mechanism of Action

Target of Action

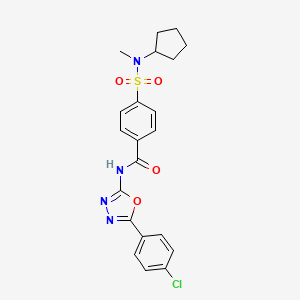

The primary target of (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide is the bacterial protein FtsZ . FtsZ is a protein that plays a crucial role in bacterial cell division .

Mode of Action

(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide interacts with its target, FtsZ, by disrupting its GTPase activity and dynamic assembly . This interaction inhibits bacterial cell division, leading to bacterial cell death .

Biochemical Pathways

The compound affects the bacterial cell division pathway by targeting the FtsZ protein . The disruption of FtsZ’s activity prevents the formation of the Z-ring, a critical structure in bacterial cytokinesis . This disruption leads to the inhibition of bacterial cell division and ultimately results in cell death .

Pharmacokinetics

Similar compounds have been shown to possess good bioavailability

Result of Action

The result of the action of (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide is the death of bacterial cells . By inhibiting the function of the FtsZ protein, the compound prevents bacterial cell division, leading to cell death .

properties

IUPAC Name |

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)quinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3S/c1-23-14-8-15(25-2)16(26-3)9-17(14)27-19(23)22-18(24)13-10-20-11-6-4-5-7-12(11)21-13/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLBUESLYHHNDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2SC1=NC(=O)C3=NC4=CC=CC=C4N=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-N-(4-fluorophenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2498312.png)

![(E)-N-[4-(2,6-Difluorophenyl)butan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2498313.png)

![Methyl ({5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate](/img/structure/B2498318.png)

![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-[5-chloro-1-[(3-methoxyphenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoate](/img/structure/B2498320.png)

![7-Methylspiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2498322.png)

![2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2498327.png)

![6-(4-benzylpiperazin-1-yl)-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498329.png)

![tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate](/img/no-structure.png)